2-(Ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atomsThe thiazole ring is a significant structural motif in many biologically active molecules, contributing to the compound’s diverse reactivity and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the ethylamino and carboxylic acid groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with ethylamine and subsequent carboxylation can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-(Ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. For instance, the compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .
Comparison with Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness: 2-(Ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-(ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-3-8-7-9-5(6(10)11)4(2)12-7/h3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
QRZPHMAGXVBDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=C(S1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.